Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate

Description

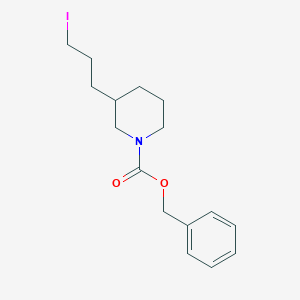

Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a 3-iodopropyl substituent at the 3-position of the piperidine ring. The iodine atom in the propyl chain confers unique reactivity, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for pharmaceutical intermediates . Its molecular formula is C₁₆H₂₀INO₂, with a molecular weight of 409.24 g/mol.

Properties

Molecular Formula |

C16H22INO2 |

|---|---|

Molecular Weight |

387.26 g/mol |

IUPAC Name |

benzyl 3-(3-iodopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H22INO2/c17-10-4-8-14-9-5-11-18(12-14)16(19)20-13-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |

InChI Key |

CTTHACRDJYFDMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides and iodopropyl reagents. One common method includes the alkylation of piperidine with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.

Reduction Reactions: The compound can be reduced to form the corresponding propyl derivative.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperatures.

Major Products Formed

Substitution: Formation of azido derivatives, thiol derivatives, or nitriles.

Reduction: Formation of 3-propylpiperidine derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate with analogous piperidine derivatives:

Structural and Functional Analysis

- Iodine vs. Other Halogens : The iodine atom in the target compound offers distinct advantages over bromine (e.g., in ) or chlorine () due to its larger atomic radius and lower electronegativity, enhancing its utility in transition-metal-catalyzed reactions .

- Positional Isomerism : Substitution at the 3-position (target) vs. 4-position () alters steric and electronic profiles. For example, 4-substituted analogs (e.g., ) may exhibit greater conformational flexibility, while 3-substituted derivatives (target, ) could influence binding affinity in receptor-targeted applications .

- Functional Group Diversity: The ethoxy-3-oxopropyl group () introduces ester functionality, increasing solubility in organic solvents, whereas the amino group () enables peptide coupling or Schiff base formation.

Biological Activity

Benzyl 3-(3-iodopropyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a common structural motif in many bioactive compounds. The presence of the iodine atom may enhance its reactivity and biological interactions. The molecular formula for this compound is , with a molar mass of approximately 262.3 g/mol.

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine derivatives with iodopropyl groups. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2.0 μg/mL |

| Escherichia coli | 1.0 - 4.0 μg/mL |

| Candida albicans | 0.8 - 3.0 μg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, leading to reduced viability and proliferation rates:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 5 - 10 | Cell cycle arrest in G2/M phase |

These results indicate that this compound may possess promising anticancer properties.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.

- Apoptotic Pathways : It activates caspases leading to programmed cell death in cancer cells.

- Membrane Disruption : The compound has been shown to disrupt microbial membranes, enhancing its antimicrobial efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A study involving a series of piperidine derivatives showed that this compound had superior activity against resistant strains of bacteria compared to standard antibiotics.

- Antitumor Research : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.